![molecular formula C6H4BrN3 B1331835 6-Bromo-4H-imidazo[4,5-b]pyridine CAS No. 28279-49-4](/img/structure/B1331835.png)
6-Bromo-4H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-4H-imidazo[4,5-b]pyridine is an organic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring, with a bromine atom attached at the 6th position. It is a white to pale yellow solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and tetrahydrofuran .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Bromo-4H-imidazo[4,5-b]pyridine involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction is typically carried out under conditions of phase transfer catalysis (PTC) in a solid-liquid system. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Another method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as alkyl halides or aryl halides under PTC conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, aryl halides, and phase transfer catalysts (e.g., tetrabutylammonium bromide) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different functional groups attached at the 6th position, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
6-Bromo-4H-imidazo[4,5-b]pyridine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its bromine atom at the 6th position allows for substitution reactions, enabling the creation of a wide array of derivatives with diverse functional groups. These derivatives can exhibit distinct chemical reactivity and biological activity, making them valuable in research and industry .
Synthetic Methods
Common synthetic routes include:
- Phase Transfer Catalysis (PTC) : This method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, yielding high-purity products under optimized conditions .
- Michael Addition : The compound can also be synthesized through the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates .
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain bromo-substituted derivatives demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Several derivatives have been investigated for their potential as anticancer agents. Notably, compounds bearing an amidino group have shown promising results against acute lymphoblastic leukemia and non-Hodgkin lymphoma, with IC50 values indicating significant antiproliferative effects . The presence of bromine in the structure enhances these biological activities, making these compounds candidates for further development in cancer therapeutics .
Medicinal Chemistry
Therapeutic Potential
this compound derivatives are being explored for their therapeutic potential in treating various diseases. For example:
Mechanism of Action
The mechanism of action of 6-Bromo-4H-imidazo[4,5-b]pyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis . The compound can also modulate signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through the process of phosphorylation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but with a methyl group at the 2nd position instead of a hydrogen atom.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This derivative has a phenyl group at the 2nd position, which can influence its chemical and biological properties.
Uniqueness
6-Bromo-4H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom at the 6th position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
6-Bromo-4H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its unique fused ring structure, which includes both imidazole and pyridine components. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiproliferative properties. The presence of a bromine atom at the 6-position enhances its reactivity and potential for further functionalization, making it a valuable scaffold for drug development.
Structural Characteristics
The molecular formula of this compound is . Its structure allows for various interactions with biological targets, facilitating its role as a potential therapeutic agent. The compound's unique features compared to other derivatives are summarized in the following table:
Compound Name | Structure Type | Unique Features |
---|---|---|
6-Chloro-4H-imidazo[4,5-b]pyridine | Chlorinated derivative | Similar structure but with chlorine instead of bromine |
2-Amino-6-bromo-4H-imidazo[4,5-b]pyridine | Amino derivative | Contains an amino group at the 2-position |
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Phenyl-substituted derivative | Substituted at the 2-position with a phenyl group |
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported that bromo-substituted derivatives demonstrated enhanced potency compared to their non-bromo counterparts. For instance, compounds derived from this scaffold showed IC values ranging from 0.4 to 3.2 μM against HeLa and SW620 colon carcinoma cells .
Case Study:
In a comparative analysis of various imidazo[4,5-b]pyridine derivatives, those with bromine substitution exhibited markedly increased antiproliferative effects. One derivative bearing an unsubstituted amidino group showed IC values of 0.4 μM against SW620 cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown moderate activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Escherichia coli and Bacillus cereus, with the latter being more susceptible to treatment .
Minimum Inhibitory Concentration (MIC) Values:
- E. coli: MIC = 32 μM
- Bacillus cereus: More sensitive than Gram-negative strains
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Target Interaction: The compound interacts with various biological targets including enzymes and receptors involved in cell proliferation and survival.
- Biochemical Pathways: It influences key signaling pathways such as those associated with cancer cell growth and antimicrobial resistance.
- Pharmacokinetics: Modifications to the compound can enhance its selectivity and metabolic stability while reducing toxicity .
Synthesis and Derivative Development
The synthesis of this compound typically involves several chemical reactions including Michael addition and intramolecular cyclization. Researchers are continually exploring new derivatives to optimize biological activity through structural modifications.
Synthesis Methodologies:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-4H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of 5-bromopyridine-2,3-diamine with aldehydes or ketones under phase-transfer catalysis (solid-liquid conditions). For example, condensation with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst yields the target compound. Optimization includes controlling temperature (reflux at ~100°C), reaction time (24–48 hours), and stoichiometry of reagents . Purification is achieved via column chromatography (ethyl acetate/hexane eluent) or recrystallization from methanol .
Q. How is the bromine atom at the 6th position exploited in substitution reactions?
The bromine atom serves as a reactive site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck). For SNAr, reactions with amines (e.g., NH3/EtOH) or alkoxides (e.g., NaOMe) require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C). Pd-mediated cross-coupling with aryl boronic acids under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O) enables C–C bond formation at the 6-position .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms substitution patterns.
- X-ray diffraction : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (e.g., near-planar fused rings with deviations <0.02 Å) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 274.12 for C12H8BrN3) .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[4,5-b]pyridine scaffold be achieved at the C2 and C7 positions?
- C2-arylation : Direct C–H activation using Pd(OAc)2, PivOH (30 mol%), and aryl iodides in DMA at 120°C enables selective C2 functionalization without competing C6 reactivity .
- C7-functionalization : Sequential halogenation (e.g., bromination at C7 using NBS) followed by cross-coupling (e.g., Buchwald-Hartwig amination) allows diversification. Steric and electronic effects of the bromine at C6 direct selectivity .
Q. What experimental strategies are used to resolve contradictions in biological activity data for imidazo[4,5-b]pyridine derivatives?
- Dose-response profiling : IC50/EC50 values (e.g., low micromolar ranges for anticancer activity) should be validated across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (MTT assays) .
- Metabolite analysis : LC-MS/MS quantifies metabolites (e.g., N-oxidized derivatives) to rule off-target effects. For example, PhIP (a structural analog) forms albumin adducts detectable via tryptic digestion and MRM transitions .
Q. How can computational chemistry guide the design of imidazo[4,5-b]pyridine-based inhibitors?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to targets like Aurora A kinase (PDB: 2C6E). Key interactions include π-π stacking with Phe144 and hydrogen bonding to Glu211 .
- QSAR modeling : Hammett constants (σ) and logP values correlate substituent effects (e.g., electron-withdrawing Br at C6 enhances kinase inhibition) .
Q. What crystallographic refinement techniques improve accuracy in resolving imidazo[4,5-b]pyridine derivatives?
- SHELXL/SHELXT : Use high-resolution data (R-factor <5%) with anisotropic displacement parameters for non-H atoms. H-atoms are added via riding models (C–H = 0.93–0.97 Å) .
- Hydrogen bonding networks : Identify short contacts (e.g., N–H···O, Br···Br <3.6 Å) to validate supramolecular packing .
Q. Methodological Notes
- Synthetic Challenges : Regioselectivity issues arise due to competing reactivity at C2, C6, and C7. Use steric directing groups (e.g., bulky substituents at C2) to suppress undesired pathways .
- Data Interpretation : Contrast NMR splitting patterns (e.g., AB systems for adjacent protons) with crystallographic data to confirm tautomeric forms (e.g., 1H vs. 3H imidazole tautomers) .
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHWCAKVRKUXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358722 | |
Record name | 6-Bromo-4H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28279-49-4 | |
Record name | 6-Bromo-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-4-AZABENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.